
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide (CPEB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPEB is a small molecule that belongs to the family of benzamide compounds, and it is synthesized by the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis by binding to the eukaryotic translation initiation factor 4E (eIF4E). This results in the downregulation of the expression of various genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-oxidant properties, which may be beneficial for the treatment of various diseases that are associated with oxidative stress. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is its relatively low cost and ease of synthesis. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on cellular processes. However, one limitation of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide. One area of research is the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide derivatives that have improved potency and selectivity for specific targets. Another area of research is the identification of the specific genes and signaling pathways that are affected by N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide, which could provide insights into its mechanism of action. Finally, the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide-based therapies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases is an area of research that holds great promise.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide involves the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of cyanide ion. The yield of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is typically around 70%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is in the field of cancer research. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(1-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(14-5-3-2-4-6-14)21-16-9-7-15(8-10-16)17(20)19-12-11-18/h2-10,13H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQAXUITFVJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
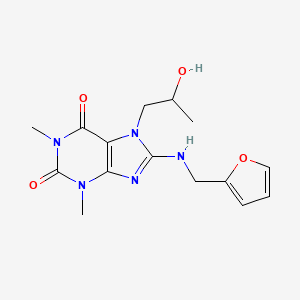
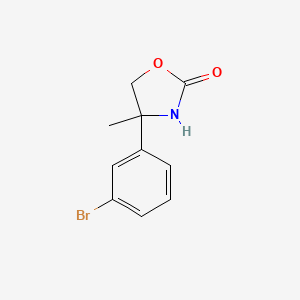
![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)

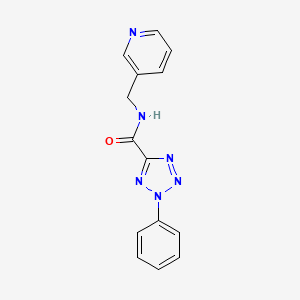
![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)
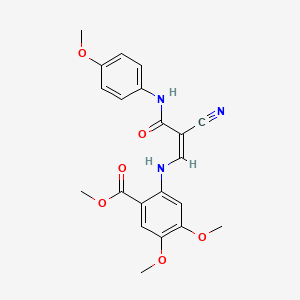
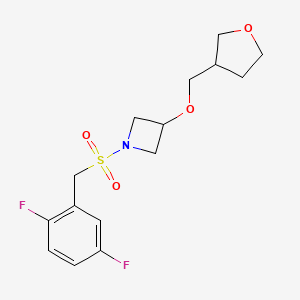
![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)